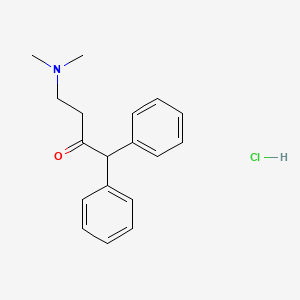
Acetamide, 2,2'-diselenobis(N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2’-diselenobis(N-phenyl-): is an organic compound that contains selenium atoms It is a derivative of acetamide and is characterized by the presence of two selenium atoms bonded to phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-diselenobis(N-phenyl-) typically involves the reaction of o-iodobenzamides with dilithium diselenide. This reaction can be controlled by the presence of water, providing a simple and efficient protocol to obtain the desired diselenide compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for Acetamide, 2,2’-diselenobis(N-phenyl-) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, 2,2’-diselenobis(N-phenyl-) undergoes several types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetamide, 2,2’-diselenobis(N-phenyl-) has several scientific research applications:
Chemistry: Used as a reagent and catalyst in organic synthesis due to its unique selenium-selenium bond.
Biology: Studied for its antioxidant properties and potential cytotoxic effects against cancer cell lines.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2’-diselenobis(N-phenyl-) involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Acetanilide: A simpler derivative of acetamide with a phenyl group.
N-Phenylacetamide: Another derivative with a similar structure but without selenium atoms.
Benzisoselenazolones: Compounds with a selenium-nitrogen bond, also studied for their antioxidant properties.
Uniqueness: Acetamide, 2,2’-diselenobis(N-phenyl-) is unique due to its selenium-selenium bond, which imparts distinct chemical properties and biological activities
Propriétés
Numéro CAS |
64046-56-6 |
|---|---|
Formule moléculaire |
C16H16N2O2Se2 |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
2-[(2-anilino-2-oxoethyl)diselanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2Se2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clé InChI |
CDDWDFQDZXNHCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C[Se][Se]CC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
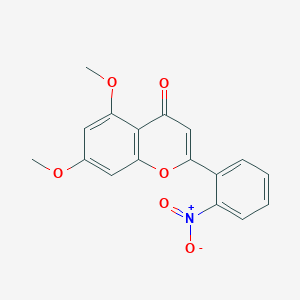
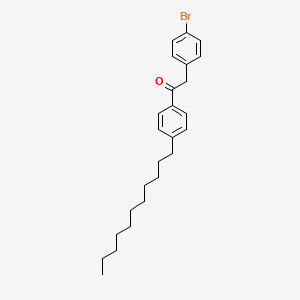
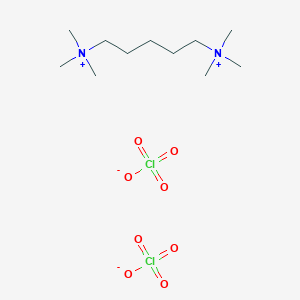
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

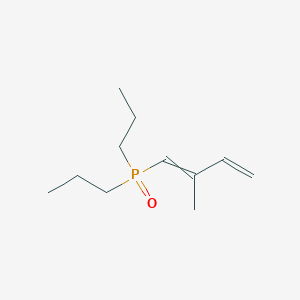
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
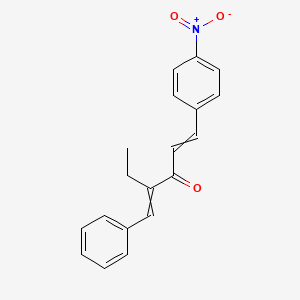

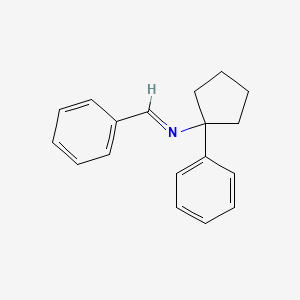
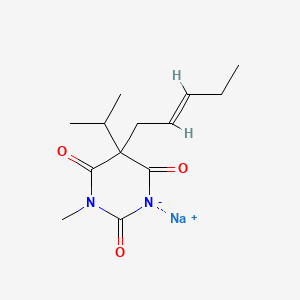
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
